5-Méthyl-2-thiohydantoïne

Vue d'ensemble

Description

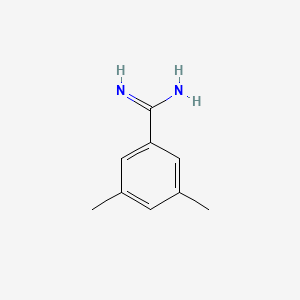

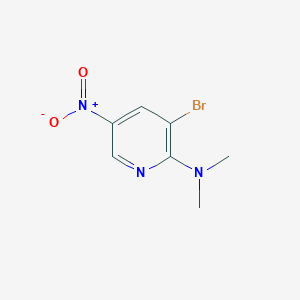

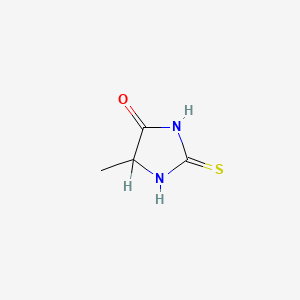

5-Methyl-2-thiohydantoin is a derivative of 2-thiohydantoin . Thiohydantoins are sulfur analogs of hydantoins where one or both carbonyl groups are replaced by thiocarbonyl groups . They are involved in the structure of many natural and synthetic molecules, playing important roles in the medical field .

Synthesis Analysis

5-Methyl-2-thiohydantoin can be synthesized from a mixture of thiourea and an α-amino acid . The method offers the advantages of simplicity, low cost, easy work-up, and scalability . Another method involves the reaction of polymer-supported α-acylamino ketones with Fmoc-isothiocyanate . Cleavage of the Fmoc protecting group is followed by spontaneous cyclative cleavage, releasing the 5-methylene-thiohydantoin derivatives from the polymer support . Reduction with triethylsilane (TES) yields the corresponding 5-methyl-thiohydantoins .

Molecular Structure Analysis

The backbone of thiohydantoin can be easily modified to adopt the preference structural type over another by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking . Therefore, their ability to form hydrogen-bonded arrays can be controlled in the solid-state, which is crucial in the pharmaceutical industry .

Chemical Reactions Analysis

Position 5 in the five-membered ring 2-thiohydantoin is the nucleophilic center, therefore, several biologically active 5-substituents 2-thiohydantoin derivatives can be prepared by condensation reaction at this position with various aldehydes .

Applications De Recherche Scientifique

Applications antimicrobiennes

La 5-Méthyl-2-thiohydantoïne a été remarquée pour ses propriétés antimicrobiennes, y compris son activité contre les agents pathogènes bactériens et fongiques. Des recherches ont montré que certains dérivés peuvent être des agents antibactériens puissants avec une faible cytotoxicité contre les cellules humaines, ce qui en fait des candidats prometteurs pour le traitement des infections .

Applications antivirales

Ce composé présente également des activités antivirales, en particulier contre des virus comme le virus de l'herpès simplex (VHS) et le virus de l'immunodéficience humaine (VIH). Sa capacité à inhiber ces virus offre un potentiel pour le développement de nouvelles thérapies antivirales .

Applications anticancéreuses

Les thiohydantoïnes, y compris la this compound, ont montré des propriétés anticarcinogènes. Elles ont été étudiées pour leur potentiel à inhiber la croissance des cellules cancéreuses et pourraient être précieuses dans le développement de traitements contre le cancer .

Applications anti-inflammatoires et anti-ulcéreuses

Les propriétés anti-inflammatoires et anti-ulcéreuses de la this compound en font un composé d'intérêt dans le traitement des maladies inflammatoires et des ulcères gastriques. Ses effets thérapeutiques dans ces domaines sont un champ de recherche actif .

Applications hypolipidémiantes

En tant qu'agent hypolipidémiant, ce composé peut jouer un rôle dans la gestion des niveaux de cholestérol, ce qui est crucial pour prévenir les maladies cardiovasculaires .

Applications antithyroïdiennes

L'activité antithyroïdienne de la this compound suggère son utilisation dans le traitement des troubles thyroïdiens, où la régulation des niveaux d'hormones thyroïdiennes est nécessaire .

Applications pesticides

Des recherches ont également exploré l'utilisation des thiohydantoïnes comme pesticides, indiquant leur potentiel dans les applications agricoles pour protéger les cultures des ravageurs .

Synthèse chimique et développement de médicaments

Enfin, la this compound est impliquée dans des processus de synthèse chimique qui conduisent à la création de nouveaux médicaments et agents thérapeutiques, ce qui met en évidence son importance dans la recherche pharmaceutique .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Methyl-2-thiohydantoin, also known as 5-Methyl-2-thioxoimidazolidin-4-one, is a thionamide antithyroid agent . Its primary target is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting this enzyme, 5-Methyl-2-thiohydantoin reduces thyroid hormone synthesis, thereby ameliorating conditions of hyperthyroidism .

Mode of Action

The compound interacts with its target, thyroid peroxidase, by inhibiting its actions . This inhibition leads to a reduction in the synthesis of thyroid hormones . One of the first metabolites identified from this compound, 3-methyl-2-thiohydantoin, may contribute to its antithyroid activity . This metabolite has demonstrated antithyroid activity in rats and may explain the prolonged duration of iodination inhibition following administration, despite the relatively short half-life of 5-Methyl-2-thiohydantoin .

Biochemical Pathways

The inhibition of thyroid peroxidase by 5-Methyl-2-thiohydantoin affects the thyroid hormone synthesis pathway . This leads to a decrease in the levels of thyroid hormones, which are crucial regulators of metabolism, growth, and development . The downstream effects of this inhibition can lead to the amelioration of hyperthyroid symptoms .

Pharmacokinetics

It is known that its primary active metabolite, 3-methyl-2-thiohydantoin, has a half-life approximately three times longer than its parent drug . This suggests that the compound may have a prolonged effect on thyroid hormone synthesis inhibition

Result of Action

The primary molecular effect of 5-Methyl-2-thiohydantoin’s action is the inhibition of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This results in a decrease in the levels of thyroid hormones in the body . On a cellular level, this can lead to changes in metabolic processes, as thyroid hormones play a key role in regulating metabolism .

Propriétés

IUPAC Name |

5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDZMARBTYAIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954993 | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33368-94-4 | |

| Record name | 5-Methyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033368944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-methyl-2-thiohydantoin?

A: 5-Methyl-2-thiohydantoin, also known as 5-methyl-2-thioxoimidazolidin-4-one, possesses the molecular formula C5H8N2OS. While the provided abstracts don't delve into specific spectroscopic data, they highlight its synthesis and structural features. For instance, one study elucidated the crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin, a closely related derivative, revealing its crystallization in the chiral orthorhombic space group P212121 [].

Q2: What are the known biological activities of 5-methyl-2-thiohydantoin derivatives?

A: Research indicates that 5-methyl-2-thiohydantoin derivatives exhibit promising antidiabetic activity []. Furthermore, certain derivatives demonstrate notable pesticidal activity, particularly as potential pesticide precursors. Studies have shown their inhibitory effects against both sprout and root growth, with the 5-methyl substituent playing a crucial role in enhancing this activity [].

Q3: How do structural modifications of 5-methyl-2-thiohydantoin impact its activity?

A: Introducing a 5-methyl group to the 2-thiohydantoin core significantly enhances its pesticidal activity compared to its counterparts lacking this substitution []. This highlights the importance of the 5-methyl group in influencing the compound's interaction with its biological target.

Q4: How is 5-methyl-2-thiohydantoin used in synthetic chemistry?

A: 5-Methyl-2-thiohydantoin serves as a valuable building block in organic synthesis. It plays a crucial role in the synthesis of spirooxindoles, a class of compounds with diverse biological activities, through a one-pot reaction with isatin derivatives and malononitrile [].

Q5: What is known about the charge transfer properties of 5-methyl-2-thiohydantoin?

A: Studies have investigated the donor properties of the sulfur atom in 5-methyl-2-thiohydantoin and its N-methylated derivatives by analyzing their interactions with molecular iodine []. These interactions lead to the formation of charge transfer complexes, and the stability constants (K) of these complexes provide insights into the electron-donating ability of the sulfur atom.

Q6: How does hydrogen bonding influence the structure of 5-methyl-2-thiohydantoin derivatives?

A: Crystallographic studies of rac-1-acetyl-5-methyl-2-thioxoimidazolidin-4-one, also known as N-acetyl-2-thiohydantoin-alanine, reveal the crucial role of hydrogen bonding in its crystal packing []. N-H...O hydrogen bonds connect molecules, forming centrosymmetric dimers. These dimers are further linked by C-H...O interactions, resulting in the formation of infinite one-dimensional chains [].

Q7: What is the significance of 5-methyl-2-thiohydantoin in coordination chemistry?

A: 5-Methyl-2-thiohydantoin and its derivatives act as ligands in coordination compounds. For instance, 3-allyl-5-methyl-2-thiohydantoin coordinates to silver(I) ions, forming a dimeric binuclear complex []. This highlights the potential of these compounds in developing metal-based drugs and catalysts.

Q8: What are some synthetic routes to access 5-methyl-2-thiohydantoin derivatives?

A: One efficient method involves a three-component reaction using amino acid esters, primary amines, and 1-(methyldithiocarbonyl)imidazole as a thiocarbonyl transfer reagent []. This approach offers a facile route to a diverse range of 3,5- and 1,3,5-substituted-2-thiohydantoins.

Q9: Are there any known cyanoethylation reactions involving 5-methyl-2-thiohydantoin?

A: Yes, research has explored the cyanoethylation of 3-substituted 5-methyl-2-thiohydantoins [, ]. These reactions likely involve the nucleophilic attack of the thiohydantoin nitrogen on acrylonitrile, leading to the formation of cyanoethylated derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.